![molecular formula C12H16BrCl2NO B1525620 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride CAS No. 1220033-41-9](/img/structure/B1525620.png)
3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride
説明
This compound is a derivative of piperidine, which is a heterocyclic organic compound . The IUPAC name of this compound is 3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride . It has a molecular weight of 341.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This indicates that the compound consists of a piperidine ring with a bromo-chlorophenoxy methyl group attached to it.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.07 . Other physical and chemical properties such as boiling point, density, and solubility are not mentioned in the search results.科学的研究の応用
Metabolic Activity and Pharmacological Effects
- Studies on compounds structurally related to piperidine derivatives have shown metabolic activities in obese rats, indicating potential applications in obesity treatment and metabolic regulation. For instance, certain piperidine acetate hydrochlorides have been observed to cause reduced food intake and weight gain in obese rats, alongside an increase in free fatty acid concentration, suggesting effects on metabolic pathways (Massicot et al., 1985).
Effects on Feeding Behavior and Toxicity
- Research on N-methyl piperidine derivatives has evaluated their impact on feeding behavior and toxicity. These studies have highlighted the potential of such compounds to affect the satiety center, reducing obesity in mice without psychotropic activity or significant toxicity, pointing towards their use in controlling obesity (Massicot et al., 1984).
Activation of Energy Expenditure
- Piperidine derivatives have been examined for their thermogenic effects, demonstrating the ability to increase energy expenditure by elevating resting oxygen consumption in rats. This suggests potential applications in weight management and metabolic syndrome treatments (Massicot et al., 1985).
Chemical and Molecular Interaction Studies
- The molecular interactions of certain piperidine derivatives with specific receptors have been studied, offering insights into the structural requirements for receptor binding and activity. Such research provides a foundation for the design of receptor-targeted therapies in various diseases (Shim et al., 2002).
Molecular Structure Analysis
- Detailed molecular structure analysis of compounds such as 4-carboxypiperidinium chloride has been conducted, illustrating the importance of crystallography in understanding compound properties and interactions, which can be critical in drug design and development (Szafran et al., 2007).
特性
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO.ClH/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9;/h3-4,6,9,15H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNTFZJMIZQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



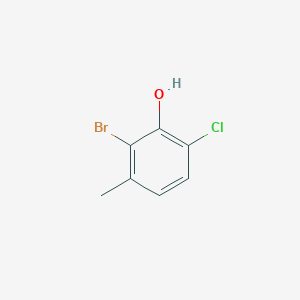
![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)

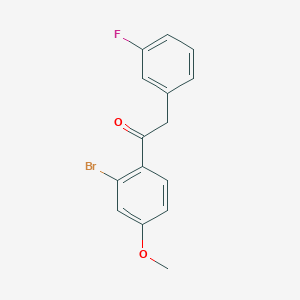
![1-[(3-bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1525542.png)
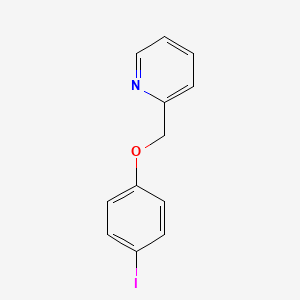
![2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B1525544.png)
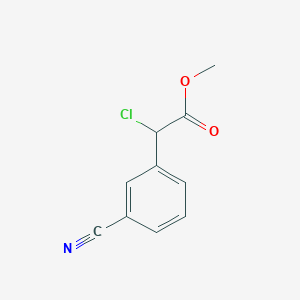
![[4-(3-Nitrophenoxy)phenyl]methanol](/img/structure/B1525547.png)
![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)


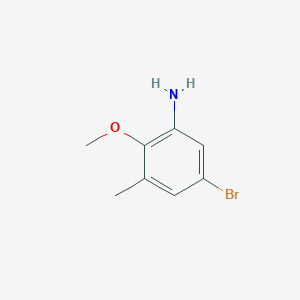
![1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B1525558.png)